molecular formula C25H21N3OS B12272264 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone

Cat. No.: B12272264
M. Wt: 411.5 g/mol
InChI Key: QKIMCQXXAPYVQN-UHFFFAOYSA-N
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Description

2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that features a quinoxaline ring system and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps. One common method starts with the preparation of the quinoxaline ring, followed by the introduction of the phenyl group and the sulfanyl linkage. The tetrahydroquinoline moiety is then attached through a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoxaline ring system is known to interact with DNA and proteins, potentially leading to anticancer effects . The sulfanyl linkage and tetrahydroquinoline moiety may also contribute to its biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is unique due to the combination of the quinoxaline ring, phenyl group, sulfanyl linkage, and tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C25H21N3OS

Molecular Weight

411.5 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylethanone

InChI

InChI=1S/C25H21N3OS/c29-23(28-16-8-12-18-9-4-7-15-22(18)28)17-30-25-24(19-10-2-1-3-11-19)26-20-13-5-6-14-21(20)27-25/h1-7,9-11,13-15H,8,12,16-17H2

InChI Key

QKIMCQXXAPYVQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=CC=CC=C4N=C3C5=CC=CC=C5

Origin of Product

United States

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